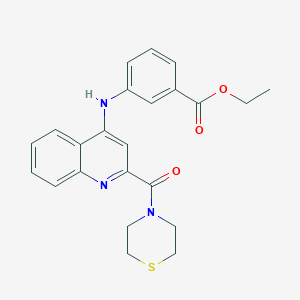

Ethyl 3-((2-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Quinoline, a vital scaffold for leads in drug discovery, plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The structure of “Ethyl 3-((2-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate” would be a derivative of this basic quinoline structure.

Chemical Reactions Analysis

The synthesis of quinoline derivatives often involves direct carbonylation of C–H bonds . Direct carbonylation of o-alkenylanilines with CO to synthesize quinolin-2-ones is one such method .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Heterocyclic Compounds

Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate is a versatile synthon for synthesizing novel perianellated tetracyclic heteroaromatics, including thienoquinolines and 1-thia-3,5,6-triazaaceanthrylenes. This synthesis involves reactions with primary amines, triethyl orthoformate, benzylamine, and phenylisothiocyanate (Mekheimer et al., 2005).

Novel Quinoline Derivatives

The synthesis of novel methylenedioxy-bearing quinoline derivatives via one-pot reactions showcases the versatility of quinoline derivatives like ethyl 3-((2-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate in generating structurally diverse compounds (Gao et al., 2011).

2-Aminochromene Derivatives

The compound aids in the synthesis of a range of 2-aminochromene derivatives, demonstrating its utility in producing complex organic molecules with potential biological activities (Wang et al., 2010).

Pyrroloquinoline Derivatives

Ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates are synthesized directly using ethyl azidoacetate and 4-formylquinolines, further expanding the chemical diversity achievable with such compounds (Molina et al., 1993).

Synthesis of Quinolin-8-ols

Demonstrating a wide range of applications in organic synthesis, ethyl 3-((2-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate helps in the synthesis of quinolin-8-ols, illustrating its role in the production of compounds with potential pharmacological interest (Uchiyama et al., 1998).

Optically Pure Quinolone Derivatives

Its derivatives have been used to synthesize optically pure α-amino acid functionalized quinolone derivatives, indicating its significance in the synthesis of stereochemically complex molecules (Lingaiah et al., 2012).

Synthesis of Novel Quinazolines

Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, a related compound, is used in the synthesis of various heterocyclic systems, showcasing the broad applicability of ethyl 3-((2-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate in organic and medicinal chemistry (Desai et al., 2007).

Orientations Futures

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry, and they play a major role in the field of medicinal chemistry . Therefore, the future research directions for “Ethyl 3-((2-(thiomorpholine-4-carbonyl)quinolin-4-yl)amino)benzoate” could include further exploration of its potential applications in these areas.

Propriétés

IUPAC Name |

ethyl 3-[[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3S/c1-2-29-23(28)16-6-5-7-17(14-16)24-20-15-21(22(27)26-10-12-30-13-11-26)25-19-9-4-3-8-18(19)20/h3-9,14-15H,2,10-13H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXOHBCUOUUHOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2642051.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2642052.png)

![N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2642053.png)

![1-(4-methylphenyl)-3-[2-(2-propynylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone](/img/structure/B2642059.png)

![2-[2-[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2642061.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2642066.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2642068.png)

![N-([2,3'-bipyridin]-3-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2642069.png)